5-(Aminomethyl)-2-thiazolecarbonitrile
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H5N3S |
|---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
5-(aminomethyl)-1,3-thiazole-2-carbonitrile |
InChI |
InChI=1S/C5H5N3S/c6-1-4-3-8-5(2-7)9-4/h3H,1,6H2 |
InChI Key |
MXBSEIBLUVIJBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C#N)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Carbonitrile Substituents
2-Methyl-1,3-thiazole-5-carbonitrile ()
- Structure : Methyl group at position 2, carbonitrile at position 5.
- Key Differences: The absence of an aminomethyl group reduces polarity and hydrogen-bonding capacity compared to the target compound.
5-Amino-2-[butylamino]thiazole-4-carbonitrile ()
- Structure: Butylamino substituent at position 2, amino group at position 5, and carbonitrile at position 4.
- Key Differences: Substituent positions (4-CN vs. 2-CN in the target compound) and the presence of a bulky butylamino group alter steric and electronic profiles.
- Molecular Formula : C8H12N4S.
2-Chlorothiazole-5-carbonitrile ()
- Structure : Chloro substituent at position 2, carbonitrile at position 5.
- Key Differences: The electron-withdrawing chloro group increases electrophilicity but lacks the nucleophilic aminomethyl functionality.
Fused Heterocyclic Systems
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile ()
- Structure : Fused xanthone-thiazole system with a carbonitrile at position 2 and a chloro substituent.
- Synthesis : Six-step process using Appel’s salt for thiazole ring formation.
5-Aminobenzo[d]thiazole-2-carbonitrile ()
- Structure: Benzothiazole fused ring with amino and carbonitrile groups.
- Key Differences : Increased aromaticity from the benzothiazole core may improve binding to hydrophobic targets but reduces synthetic accessibility.
Heterocycles with Varied Ring Systems
5-Amino-2-methyloxazole-4-carbonitrile ()
- Structure: Oxazole core (oxygen instead of sulfur) with methyl and amino groups.
- Key Differences : The oxygen atom increases electronegativity, altering electronic distribution and hydrogen-bonding capacity compared to thiazoles.
- Hazard Profile : Classified as H302, H315, H319, H335 (toxic if swallowed, skin/eye irritant, respiratory irritant) .
5-Amino-3-phenyl-isothiazole-4-carbonitrile ()
- Structure : Isothiazole core (sulfur and nitrogen positions swapped) with phenyl and carbonitrile groups.
- Key Differences : The isothiazole ring exhibits distinct electronic properties, and the phenyl group introduces steric bulk.
Pyrazole-Thiazole Hybrids ()**
Examples include 5-Amino-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile ():
Research Findings and Implications
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